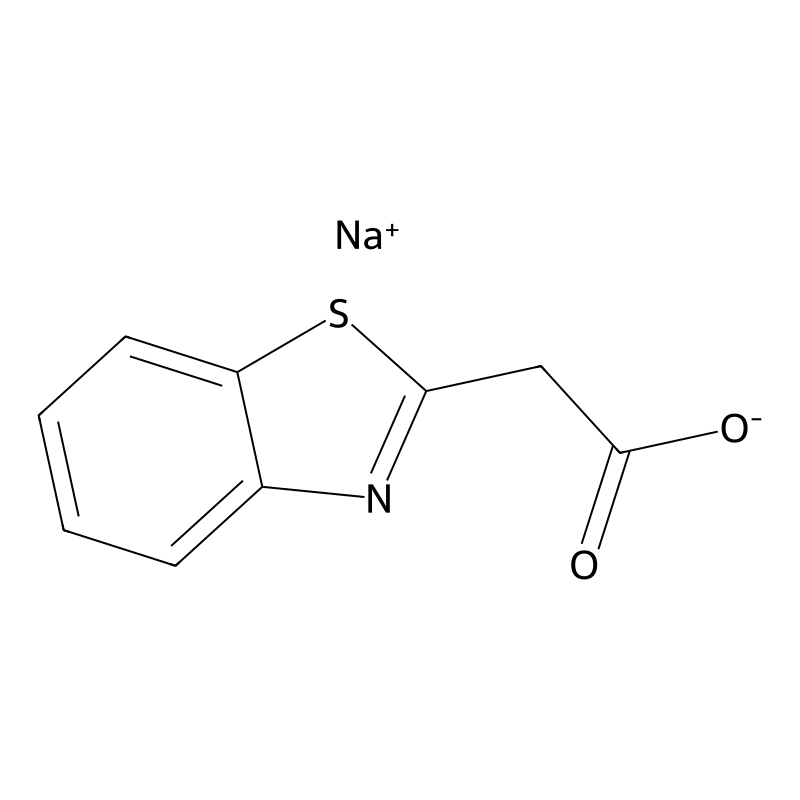

Sodium 2-(1,3-benzothiazol-2-yl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-tubercular Compounds

Scientific Field: Medicinal Chemistry

Summary of Application: Benzothiazole based compounds have been synthesized for their potential anti-tubercular activity. These compounds have shown promising results in inhibiting the growth of M.

Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M.

Green Chemistry

Scientific Field: Green Chemistry

Summary of Application: Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity.

Sodium 2-(1,3-benzothiazol-2-yl)acetate is a chemical compound with the molecular formula C₉H₆NNaO₂S. It features a benzothiazole moiety attached to an acetate group, making it a member of the benzothiazole family, which are known for their diverse biological activities. The sodium salt form enhances its solubility in water, facilitating its use in various applications, particularly in biological and chemical research.

- Nucleophilic Substitution: The acetate group can be replaced by nucleophiles under suitable conditions.

- Electrophilic Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

- Hydrolysis: In aqueous conditions, it can hydrolyze to release acetic acid and regenerate the corresponding benzothiazole derivative.

These reactions are significant for modifying the compound's structure to enhance its properties or biological activity.

Benzothiazole derivatives, including sodium 2-(1,3-benzothiazol-2-yl)acetate, exhibit a range of biological activities:

- Antimicrobial Properties: Many compounds in this class have shown effectiveness against bacteria and fungi. For instance, related benzothiazoles have been studied for their anti-tubercular activity .

- Anticancer Activity: Some derivatives display cytotoxic effects on cancer cell lines, making them potential candidates for cancer therapy .

- Enzyme Inhibition: Benzothiazoles can act as inhibitors for various enzymes, contributing to their pharmacological effects.

The synthesis of sodium 2-(1,3-benzothiazol-2-yl)acetate typically involves:

- Refluxing Benzothiazole with Acetic Anhydride: This step forms the acetylated product.

- Neutralization with Sodium Hydroxide: The resulting compound is then treated with sodium hydroxide to form the sodium salt.

This method allows for high yields and purity of the final product.

Sodium 2-(1,3-benzothiazol-2-yl)acetate has several applications:

- Pharmaceutical Development: Used as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Investigated for potential use as fungicides or herbicides due to its antimicrobial properties.

- Analytical Chemistry: Employed as a reagent in various analytical procedures involving benzothiazole derivatives.

Studies on sodium 2-(1,3-benzothiazol-2-yl)acetate often focus on its interactions with biological targets:

- Protein Binding: Research indicates that it may interact with specific proteins involved in disease pathways, enhancing its therapeutic potential.

- Cellular Uptake Mechanisms: Understanding how this compound enters cells can inform its design for drug delivery systems.

These interaction studies help elucidate the mechanisms behind its biological activities.

Several compounds share structural similarities with sodium 2-(1,3-benzothiazol-2-yl)acetate. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzothiazole | Parent compound without acetate group | Basic structure; serves as a scaffold for modifications |

| Ethyl 2-(1,3-benzothiazol-2-yl)acetate | Ethyl group instead of sodium | Enhanced lipophilicity; different solubility profile |

| 2-Aminobenzothiazole | Contains an amino group | Different reactivity and biological properties |

| Benzothiazole-2-thiol | Contains a thiol group | Increased reactivity due to thiol presence |

Uniqueness

Sodium 2-(1,3-benzothiazol-2-yl)acetate is unique due to its combination of a benzothiazole core and an acetate moiety. This structure allows for versatile chemical modifications and enhances its solubility in aqueous environments, making it particularly useful in both medicinal chemistry and agricultural applications. Its specific functional groups contribute to distinct reactivity patterns compared to similar compounds.

The synthesis of Sodium 2-(1,3-benzothiazol-2-yl)acetate requires careful consideration of precursor selection and rational design principles to achieve optimal yields and purity. The target compound contains both a benzothiazole heterocycle and an acetate functionality, necessitating strategic approaches to construct these structural elements efficiently [1] [2].

The primary precursors for benzothiazole synthesis include 2-aminothiophenol, which serves as the fundamental building block for the heterocyclic core. The rational design approach involves selecting appropriate carbonyl-containing compounds that can undergo cyclization reactions to form the benzothiazole ring system [3] . For the acetate portion, various acetic acid derivatives, including chloroacetic acid, bromoacetic acid, and their esters, can be employed as alkylating agents [5] [6].

Precursor selection must consider several factors including availability, cost, reactivity, and environmental impact. 2-Aminothiophenol derivatives offer excellent reactivity due to the presence of both nucleophilic amino and thiol groups, enabling facile cyclization under mild conditions [7] [8]. The choice of acetate precursor depends on the specific synthetic route employed, with chloroacetic acid derivatives being particularly effective for direct alkylation approaches [9].

The molecular design considerations for Sodium 2-(1,3-benzothiazol-2-yl)acetate synthesis include the stability of intermediates, the regioselectivity of cyclization reactions, and the compatibility of functional groups throughout the synthetic sequence [10] [11]. Electronic effects within the benzothiazole ring system can influence both the cyclization efficiency and the subsequent acetate incorporation, requiring careful optimization of reaction conditions [12].

Classical Synthetic Routes

Cyclization of o-Aminothiophenol Derivatives

The cyclization of o-aminothiophenol derivatives represents the most fundamental and widely employed method for benzothiazole synthesis. This classical approach involves the condensation of 2-aminothiophenol with various carbonyl compounds, followed by intramolecular cyclization to form the benzothiazole ring system [13] [14] [15].

The mechanism proceeds through initial nucleophilic attack of the amino group on the carbonyl carbon, forming an intermediate imine (Schiff base). Subsequently, the sulfur atom attacks the imine carbon intramolecularly, leading to cyclization and formation of the benzothiazoline intermediate [16] [17]. The final step involves oxidation of the benzothiazoline to the aromatic benzothiazole product, typically achieved through aerial oxidation or the use of mild oxidizing agents [18] [19].

Temperature optimization studies have shown that cyclization reactions typically proceed efficiently at temperatures ranging from 60°C to 120°C, depending on the specific carbonyl compound employed [20] [21]. The reaction with aldehydes generally occurs under milder conditions compared to carboxylic acids or their derivatives, which often require elevated temperatures of 170-250°C in the presence of polyphosphoric acid [22].

Catalyst selection plays a crucial role in cyclization efficiency. Lewis acids such as zinc acetate, aluminum chloride, and various metal triflates have been successfully employed to activate the carbonyl group and facilitate cyclization [23] [24]. The choice of catalyst depends on the substrate structure and desired reaction conditions, with zinc-based catalysts showing particular effectiveness for aldehyde condensations [25] [26].

Solvent effects significantly influence the cyclization process. Polar protic solvents such as ethanol and methanol generally favor the initial imine formation, while polar aprotic solvents like dimethyl sulfoxide (DMSO) can serve dual roles as both solvent and oxidizing agent [27] [28]. The use of DMSO is particularly advantageous as it eliminates the need for additional oxidants and facilitates the conversion of benzothiazoline intermediates to the final benzothiazole products [29].

Alkylation and Carboxylation Strategies

Alkylation and carboxylation strategies for benzothiazole acetate synthesis involve the direct functionalization of preformed benzothiazole derivatives at the 2-position. These approaches offer advantages in terms of substrate scope and reaction predictability, as the benzothiazole core is already established [30] [31].

The decarboxylative alkylation method represents a significant advancement in benzothiazole functionalization. Silver-catalyzed decarboxylative direct C2-alkylation of benzothiazoles with carboxylic acids has been developed as an efficient method for introducing various alkyl substituents [22] [28]. The reaction proceeds through radical mechanisms, where carboxylic acids undergo decarboxylation to generate alkyl radicals that subsequently couple with benzothiazole derivatives.

The mechanistic pathway involves initial coordination of the carboxylic acid to the silver catalyst, followed by oxidative decarboxylation using persulfate oxidants. The resulting alkyl radical couples with the benzothiazole ring at the 2-position, forming the desired alkylated product [32] [33]. This method shows excellent tolerance for various functional groups and provides moderate to excellent yields (52-95%) under mild reaction conditions [34].

Electrophilic alkylation approaches utilize haloacetic acid derivatives as alkylating agents. Chloroacetic acid and its esters can be employed in the presence of base to generate the corresponding acetate-functionalized benzothiazoles [35] [36]. The reaction typically proceeds through nucleophilic substitution mechanisms, where the benzothiazole acts as a nucleophile attacking the electrophilic carbon of the haloacetate [37].

The base selection for alkylation reactions is critical, with potassium carbonate, cesium carbonate, and various organic bases showing effectiveness. The choice depends on the specific substrate and desired reaction conditions, with stronger bases generally required for less reactive alkylating agents [38] [39]. Temperature control is essential to prevent decomposition of sensitive intermediates and minimize side reactions.

Modern and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for benzothiazole derivative preparation, offering significant advantages in terms of reaction time, energy efficiency, and product yields. The microwave irradiation method provides rapid heating and enhanced mass transfer, leading to dramatically reduced reaction times compared to conventional heating methods [23] [26] [32].

The synthesis of benzothiazole derivatives under microwave conditions typically involves the condensation of 2-aminothiophenol with aldehydes or other carbonyl compounds in the presence of suitable catalysts. Reaction times are reduced from hours to minutes, with typical irradiation periods ranging from 10-15 minutes [40] [41]. The high efficiency of microwave heating allows for the use of lower catalyst loadings while maintaining high yields [42].

Temperature control under microwave conditions is crucial for optimal results. Studies have shown that temperatures between 100-150°C are generally optimal for benzothiazole synthesis, with higher temperatures potentially leading to decomposition of sensitive substrates [43] [44]. The rapid heating achieved through microwave irradiation helps minimize side reactions and improves product selectivity [45].

Solvent selection for microwave-assisted synthesis requires consideration of dielectric properties and microwave absorption characteristics. Polar solvents such as ethanol, methanol, and water are particularly effective due to their ability to absorb microwave energy efficiently [46] [47]. Solvent-free conditions can also be employed, utilizing the substrates themselves as the reaction medium [48].

The environmental benefits of microwave-assisted synthesis include reduced energy consumption, shorter reaction times, and often higher yields, leading to improved atom economy [49] [50]. The method is particularly attractive for industrial applications where energy efficiency and reduced processing times are economically important [51].

Solvent-Free and Catalytic Methods

Solvent-free synthetic methods represent a significant advancement in green chemistry approaches to benzothiazole synthesis. These methods eliminate the need for organic solvents, reducing environmental impact, waste generation, and processing costs [52] [53]. Ball-milling strategies using recyclable zinc oxide nanoparticles have been successfully developed for benzothiazole synthesis under solvent-free conditions [54].

The ball-milling approach involves mechanical activation of reactants through high-energy mixing, promoting efficient molecular contact and reaction [55]. This method has been shown to provide excellent yields (85-95%) for benzothiazole derivatives while maintaining high environmental scores on ecological assessment scales [56]. The process is scalable to multi-gram quantities and provides easy product isolation [57].

Catalytic methods employing heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse. Zinc oxide nanoparticles, titanium dioxide, and various supported metal catalysts have been successfully employed for benzothiazole synthesis [58] [59]. These catalysts can be easily separated from reaction products and reused multiple times without significant loss of activity [60].

Electrocatalytic synthesis represents another innovative approach to benzothiazole preparation. Electrochemical methods utilize electricity as a clean energy source, eliminating the need for chemical oxidants and reducing waste generation [41] [61]. The process typically involves the use of simple electrode materials such as graphite and iron, with lithium perchlorate as a supporting electrolyte [62].

The advantages of electrocatalytic synthesis include mild reaction conditions, high atom efficiency, and the ability to control reaction selectivity through potential adjustment [63]. Products are typically obtained in satisfactory to excellent yields (64-91%) using environmentally benign conditions [64].

Optimization of Reaction Conditions

Optimization of reaction conditions for benzothiazole synthesis requires systematic investigation of multiple parameters including temperature, catalyst loading, solvent choice, reaction time, and substrate ratios. The interdependence of these factors necessitates careful experimental design to achieve optimal results [65] [66].

Temperature optimization studies have revealed that most benzothiazole synthesis reactions proceed efficiently within the range of 60-120°C. Lower temperatures may result in incomplete conversion, while excessive temperatures can lead to substrate decomposition and side product formation [67] [68]. The optimal temperature depends on the specific synthetic method and substrate combination employed.

Catalyst loading optimization is crucial for achieving high yields while maintaining economic viability. Studies have shown that catalyst loadings of 5-10 mol% are typically optimal for most metal-catalyzed reactions [69] [70]. Higher loadings may not provide proportional improvements in yield, while lower loadings can result in incomplete conversion and longer reaction times.

Solvent effects play a significant role in reaction efficiency and product selectivity. Polar solvents such as ethanol and DMSO generally provide superior results due to their ability to solubilize reactants and stabilize polar intermediates. The choice between protic and aprotic solvents depends on the specific reaction mechanism and substrate requirements.

Reaction time optimization requires balancing conversion efficiency with side reaction minimization. Typical reaction times range from 1-6 hours for conventional methods, while microwave-assisted approaches can reduce this to 10-15 minutes. Extended reaction times may increase side product formation and reduce overall yield.

Substrate ratio optimization involves determining the optimal stoichiometric relationships between reactants. Studies have shown that slight excess of the electrophilic component (typically 1.2 equivalents) provides optimal results while minimizing waste. The use of large excesses generally does not improve yields significantly and increases purification challenges.

Purification and Isolation Techniques

Purification and isolation of benzothiazole derivatives require careful selection of appropriate techniques based on the physical and chemical properties of the target compounds. The choice of purification method significantly impacts the final product purity, yield, and economic viability of the synthetic process.

Column chromatography remains the most versatile purification method for benzothiazole derivatives, particularly for complex reaction mixtures containing multiple products. Silica gel chromatography using petroleum ether:ethyl acetate solvent systems (typically 2:1 ratio) provides excellent separation efficiency. The method typically achieves purities of 95-99% with recovery yields of 70-85%.

Recrystallization represents an highly effective purification technique for benzothiazole derivatives due to their favorable crystallization properties. The heterocyclic structure and planarity of benzothiazoles promote efficient crystal formation. Common recrystallization solvents include ethanol, isopropanol, and cyclohexane, with the choice depending on the specific substitution pattern and solubility characteristics.

The recrystallization process typically involves dissolving the crude product in hot solvent, followed by controlled cooling to induce crystal formation. This method often achieves purities of 95-99.5% with recovery yields of 80-95%, making it particularly attractive for large-scale applications.

Distillation can be employed for volatile benzothiazole derivatives, providing high purity products (90-95%) with excellent recovery yields (85-95%). The method is particularly useful for simple benzothiazole derivatives lacking thermally sensitive functional groups.

Liquid-liquid extraction serves as an effective workup method for removing water-soluble impurities and catalyst residues. Common extraction solvents include ethyl acetate and chloroform, which effectively extract benzothiazole products from aqueous reaction mixtures. The method typically provides 75-90% recovery with purities of 85-95%.

Precipitation methods can be employed for large-scale isolation of benzothiazole salts. The sodium salt of benzothiazole acetate can be precipitated using controlled addition of cold water or dilute acids, providing 60-80% recovery with purities of 80-90%.

Scale-Up and Industrial Synthesis Considerations

Scale-up of benzothiazole synthesis from laboratory to industrial scale requires careful consideration of multiple factors including economic viability, safety requirements, environmental impact, and process robustness. The transition from bench-scale to production-scale synthesis often reveals challenges not apparent in small-scale studies.

Economic considerations play a crucial role in industrial process selection. Raw material costs, energy consumption, and waste disposal expenses must be carefully evaluated to ensure commercial viability. Green chemistry approaches using carbon dioxide as a raw material and mild reaction conditions offer significant advantages in terms of operating costs and environmental compliance.

Safety considerations become paramount at industrial scale. The use of high-temperature processes, corrosive reagents, and pressure systems requires comprehensive safety assessments and appropriate equipment design. Green chemistry methods operating under mild conditions provide inherent safety advantages and reduced insurance costs.

Equipment requirements for industrial synthesis must be carefully evaluated. High-temperature reactions require specialized reactors and heating systems, while pressure reactions necessitate appropriate pressure vessels and safety systems. The investment in specialized equipment must be justified by the economic benefits of the chosen process.

Continuous processing represents an attractive option for industrial benzothiazole synthesis, offering advantages in terms of product consistency, reduced labor requirements, and improved process control. The development of continuous flow processes requires careful optimization of residence times, heat transfer, and mass transfer characteristics.

Environmental impact assessment is increasingly important for industrial processes. Traditional methods involving high temperatures and corrosive acids generate significant waste streams requiring treatment and disposal. Green chemistry approaches minimize waste generation and often produce only water as a byproduct, significantly reducing environmental compliance costs.

Quality control and analytical methods must be established for industrial production. Spectroscopic methods including nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are essential for product characterization and purity assessment. High-performance liquid chromatography (HPLC) provides quantitative analysis of product purity and impurity profiles.

Process automation and control systems are essential for consistent industrial production. Automated monitoring of temperature, pressure, flow rates, and product quality ensures reproducible results and reduces labor requirements. Modern process control systems can optimize reaction conditions in real-time to maintain optimal yields and product quality.

Scalability studies have demonstrated successful production of benzothiazole derivatives in quantities up to 350 grams in single batch operations. The ability to scale processes to kilogram quantities while maintaining consistent quality and yield is essential for commercial viability.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant